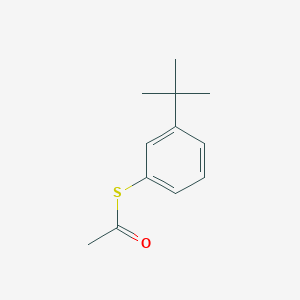

S-3-tert-Butylphenylthioacetate

Description

S-3-tert-Butylphenylthioacetate is a sulfur-containing organic compound characterized by a tert-butylphenyl group attached to a thioacetate moiety. It is primarily utilized as a building block in organic synthesis, particularly for introducing sterically hindered aromatic thioester functionalities into target molecules. The tert-butyl group confers significant steric bulk, which can influence reaction kinetics, regioselectivity, and stability in synthetic pathways.

Properties

IUPAC Name |

S-(3-tert-butylphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-9(13)14-11-7-5-6-10(8-11)12(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEKWHYXZCHWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=CC(=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Thioesterification: One common method for preparing S-3-tert-Butylphenylthioacetate involves the thioesterification of 3-tert-butylphenol with thioacetic acid. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is conducted under reflux conditions to ensure complete conversion.

Transesterification: Another approach involves the transesterification of 3-tert-butylphenyl acetate with a thiol reagent like ethanethiol. This reaction can be catalyzed by bases such as sodium ethoxide or potassium tert-butoxide and is usually carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-3-tert-Butylphenylthioacetate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of this compound can yield thiols or thioethers. Typical reducing agents are lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, typically performed in anhydrous solvents like tetrahydrofuran.

Substitution: Amines, alcohols, often carried out in the presence of a base like triethylamine or pyridine.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

S-3-tert-Butylphenylthioacetate serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules. Its thioester functionality allows it to participate in various chemical reactions, including nucleophilic acyl substitution and radical reactions.

Key Reactions

- Nucleophilic Acyl Substitution : The thioester can react with nucleophiles to form carboxylic acids and thiols. This reaction is essential in synthesizing various bioactive compounds.

- Radical Reactions : this compound can generate sulfur-centered radicals, facilitating cyclization reactions. For instance, studies have demonstrated that thioacids can be used to propagate radical cyclization, leading to the formation of cyclic compounds with high yields .

Biocatalysis

The compound has been explored as an acyl donor in biocatalytic processes, particularly in Friedel-Crafts-type acylation reactions. The efficiency of this compound as an acyl donor has been highlighted in several studies.

Case Study: Biocatalytic Acylation

In one study, this compound was utilized in a biocatalytic reaction involving E. coli extracts containing acyltransferases. The results indicated that the compound could achieve conversions exceeding 95% when used as an acetyl donor, demonstrating its effectiveness in biotransformations .

| Acceptor Compound | Conversion (%) | Yield (%) |

|---|---|---|

| Resorcinol | 96 | 88 |

| Aniline | >99 | N/A |

Medicinal Chemistry

This compound has potential applications in medicinal chemistry as a lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for further exploration in therapeutic contexts.

Potential Therapeutic Uses

- Uric Acid Regulation : Thioacetate compounds have been studied for their potential to modulate blood uric acid levels, which is crucial for treating conditions like gout and hyperuricemia .

- Activity-Based Probes (ABPs) : The compound can serve as a precursor for ABPs that target deubiquitinating enzymes (DUBs), allowing for the study of protein interactions and cellular pathways .

Mechanism of Action

The mechanism by which S-3-tert-Butylphenylthioacetate exerts its effects is primarily through the reactivity of the thioacetate group. This group can undergo hydrolysis to release thiol groups, which can then participate in various biochemical pathways. The molecular targets often involve enzymes that catalyze the cleavage of thioesters, leading to the formation of active thiol species that can modulate cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Steric and Electronic Effects :

- The tert-butyl group in this compound provides greater steric hindrance than the phenyl group in S-phenyl thioacetate. This can slow nucleophilic substitution reactions but enhance stability in harsh conditions .

- Unlike 4-[(2-Fluorophenyl)methoxy]aniline, which contains an electron-withdrawing fluorine atom, this compound lacks strong electronic modifiers, making its reactivity more dependent on steric factors.

Commercial Viability :

- Both this compound and 4-[(2-Fluorophenyl)methoxy]aniline are discontinued by CymitQuimica, suggesting niche or declining demand compared to simpler analogs like S-phenyl thioacetate .

Functional Group Utility :

- The thioacetate group in this compound is less nucleophilic than the aniline group in 4-[(2-Fluorophenyl)methoxy]aniline, limiting its use in coupling reactions but favoring thiol-protection strategies.

Research and Industrial Implications

The discontinuation of this compound highlights the challenges of commercializing highly specialized building blocks. Researchers may opt for alternatives such as S-phenyl thioacetate or tert-butylphenol derivatives, which offer similar steric profiles without supply-chain limitations. Future studies could explore modifying the tert-butylphenyl group to balance steric effects and synthetic accessibility.

Biological Activity

S-3-tert-Butylphenylthioacetate is a sulfur-containing organic compound that has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, potential cytotoxic effects, and mechanisms of action. The findings are supported by data tables, case studies, and relevant research findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by its thioacetate functional group attached to a tert-butylphenyl moiety. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against a variety of pathogens. A study conducted by demonstrated that derivatives of thioacetates showed potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several tested strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Bacillus cereus | 8 |

The mechanism underlying the antimicrobial activity of this compound may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways. For instance, studies on related compounds have shown that thioacetates can interfere with the synthesis of bacterial cell walls and disrupt membrane integrity .

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on various cell lines. A notable study examined its impact on human cancer cell lines using the MTT assay to assess cell viability. The results indicated a concentration-dependent cytotoxic effect, with IC50 values provided in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings suggest that this compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Case Studies

Several case studies have highlighted the practical implications of this compound in clinical settings. One case involved the use of this compound in combination therapy for resistant bacterial infections, demonstrating improved outcomes compared to standard treatments .

Another study explored its use in preclinical models for cancer treatment, where it showed promising results in reducing tumor size and enhancing survival rates . These case studies underscore the potential clinical relevance of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.